molecular formula C13H23NO4 B3240328 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid CAS No. 1432679-44-1

2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B3240328
CAS No.: 1432679-44-1
M. Wt: 257.33 g/mol
InChI Key: IXJBTLDTKNSTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a methyl group at position 1, with a carboxylic acid substituent at position 1. It serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group protects amines during multi-step reactions. Its molecular formula is inferred as C₁₃H₂₃NO₄ based on structural analogs (e.g., ), with a molecular weight of approximately 257.33 g/mol .

Properties

IUPAC Name

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(9,4)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJBTLDTKNSTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid, also known as Boc-amino acid, is a compound with potential applications in medicinal chemistry, particularly in the development of inhibitors targeting specific biological pathways. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1423028-83-4
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its role as a potential inhibitor in various enzymatic pathways. It has been studied for its ability to interact with specific proteins involved in cellular processes such as mitosis and apoptosis.

Interaction with HSET

Recent research indicates that compounds structurally related to this compound exhibit inhibitory effects on HSET (KIFC1), a kinesin protein essential for proper mitotic spindle formation in cancer cells. Inhibiting HSET can lead to the induction of multipolar spindles, resulting in cell death due to erroneous cell division .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Concentration Tested Effect Observed
Study AHSET Inhibition15 μMInduced multipolarity in centrosome-amplified cells
Study BCell PermeabilityVariousIncreased stability and target engagement in vitro
Study CCytotoxicity10 μMSignificant reduction in cell viability in cancer cell lines

Case Study 1: HSET Inhibitors

In a study investigating the effects of various HSET inhibitors, compounds similar to this compound demonstrated significant inhibition of HSET activity. The study highlighted that modifications to the molecular structure could enhance potency and selectivity against cancer cells exhibiting centrosome amplification .

Case Study 2: Pharmacokinetic Properties

Research into the pharmacokinetics of related compounds revealed that structural modifications could lead to improved bioavailability and metabolic stability. For instance, compounds with a similar backbone exhibited half-lives ranging from 120 to 215 minutes in plasma stability assays, indicating potential for therapeutic use .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1432679-44-1
  • Structural Features : The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis as a protective group for amines.

Structural Representation

The structural representation of the compound can be summarized as follows:

SMILES CC1 CCCCC1C O O NC O OC C C C\text{SMILES CC1 CCCCC1C O O NC O OC C C C}

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely utilized in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The use of 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid as an intermediate allows for the selective protection of amino acids during peptide assembly.

Drug Development

Research indicates that compounds featuring cyclohexane structures often exhibit significant biological activity. The unique configuration of this compound may lead to the development of novel therapeutic agents targeting specific biological pathways.

Synthetic Intermediates

This compound can serve as an important synthetic intermediate in the preparation of various derivatives. Its functional groups allow for further chemical modifications, enabling the synthesis of complex molecules used in pharmaceuticals and agrochemicals.

Chiral Synthesis

The chiral nature of this compound makes it a valuable building block for enantioselective synthesis, which is crucial in producing optically active compounds required in drug formulations.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the properties of materials, such as flexibility and thermal stability. Research into its use in creating biodegradable polymers is ongoing, with the potential for sustainable material solutions.

While specific literature data on this compound remains limited, similar compounds have been studied extensively. For instance:

  • A study on Boc-protected amino acids demonstrated their effectiveness in solid-phase peptide synthesis, highlighting the importance of protecting groups in achieving high yields and purity levels.
  • Research into cyclohexane derivatives has shown promising results in drug discovery, particularly for compounds targeting neurological disorders.

Comparison with Similar Compounds

Positional Isomers on the Cyclohexane Ring

Compound Name Substituent Positions Molecular Formula Key Differences
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid Boc-amino (C2), methyl (C1) C₁₃H₂₃NO₄ Reference compound; methyl at C1 induces steric hindrance near the carboxylic acid, potentially affecting reactivity and solubility.
4-{[(tert-Butoxy)carbonyl]amino}methyl-1-methylcyclohexane-1-carboxylic acid () Boc-amino (C4), methyl (C1) C₁₄H₂₅NO₄ Methyl at C1 and Boc-amino at C4 reduce steric clash, possibly enhancing solubility compared to the target compound.
1-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid () Boc-amino (C1), methyl (C4) C₁₃H₂₃NO₄ Methyl at C4 alters ring conformation (e.g., chair vs. boat), impacting interactions in chiral environments .
1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid () Boc-amino (C1), methyl (C3) C₁₃H₂₃NO₄ Methyl at C3 creates a transannular steric effect, which may influence Boc group stability under acidic conditions .

Substituent Variations

Compound Name Substituent Type Molecular Formula Key Differences
2-{[(Tert-butoxy)carbonyl]amino}-1-ethylcyclohexane-1-carboxylic acid () Ethyl (C1) C₁₄H₂₅NO₄ Larger ethyl group increases hydrophobicity and steric bulk, potentially reducing solubility in aqueous media compared to the methyl analog .
(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid () No methyl group C₁₂H₂₁NO₄ Absence of methyl group reduces steric hindrance, facilitating reactions at the carboxylic acid site .
(1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylic acid () Cyclopentene ring, ethyl (C1) C₁₃H₂₁NO₄ Smaller cyclopentene ring and double bond increase ring strain, altering reactivity in ring-opening reactions .

Stability and Reactivity

  • The Boc group in the target compound is susceptible to acidic cleavage (e.g., HCl in dioxane), similar to analogs in and .
  • Comparison: Methyl groups at C1 (target) vs. C4 () influence Boc stability due to steric shielding of the amino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid
Reactant of Route 2
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.